Product packaging for Fmoc-Met(CF3)-OH(Cat. No.:CAS No. 928654-78-8)

Fmoc-Met(CF3)-OH

Cat. No.: B3001336
CAS No.: 928654-78-8
M. Wt: 425.42
InChI Key: LIAUMRLXZBQOAJ-KRWDZBQOSA-N
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Description

Significance of Fluorination in Biomolecule Design

The introduction of fluorine into biomolecules, a strategy known as fluorination, has become a widely used tool in medicinal chemistry and biomolecule design. acs.orgnih.gov Fluorine possesses several unique properties that make it highly valuable. The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry, which means that incorporating fluorine can significantly enhance the metabolic stability of a molecule. mdpi.com

mdpi.comnih.govnih.govacs.orgnih.govresearchgate.net
Table 2: Key Effects of Fluorination in Biomolecule Design
Property ModifiedEffect of FluorinationReference
Metabolic StabilityIncreased due to the high strength of the C-F bond.
Lipophilicity/HydrophobicityGenerally increased, which can enhance membrane permeability and hydrophobic interactions.
Binding AffinityCan be enhanced through new polar and hydrophobic interactions.
Conformational StabilityCan stabilize specific secondary structures in peptides and proteins.
Acidity (pKa)Can significantly alter the pKa of nearby functional groups due to strong electron-withdrawing effects.
Analytical ProbingServes as a non-perturbing probe for ¹⁹F NMR studies.

Structural and Functional Rationale for Trifluoromethyl Methionine Derivatives

The rationale for creating and using trifluoromethyl methionine derivatives like Fmoc-Met(CF3)-OH lies in the specific changes induced by replacing methionine's terminal methyl group with a trifluoromethyl group. Trifluoromethionine (TFM) is a stable analog of methionine. uwaterloo.ca The substitution of hydrogen atoms with fluorine atoms has significant electronic and steric consequences.

The -CF3 group is a strong electron-withdrawing group, which alters the electronic properties of the adjacent sulfur atom. uwaterloo.ca This modification can influence the coordination of the methionine residue to metal centers in metalloenzymes. uwaterloo.ca For example, research has shown that incorporating a TFM residue at the axial position of the blue copper center in Pseudomonas aeruginosa azurin (B1173135) allows for the tuning of the center's reduction potential. glpbio.com

Rational Design and Engineering of Fluorinated Peptides and Proteins Utilizing this compound

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H18F3NO4S B3001336 Fmoc-Met(CF3)-OH CAS No. 928654-78-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(trifluoromethylsulfanyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3NO4S/c21-20(22,23)29-10-9-17(18(25)26)24-19(27)28-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,24,27)(H,25,26)/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIAUMRLXZBQOAJ-KRWDZBQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCSC(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCSC(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Enhancing Peptide and Protein Stability E.g., Metabolic, Thermal, Structural

Research has demonstrated that incorporating fluorinated amino acids can significantly increase the thermodynamic stability of proteins nih.govnih.gov. For instance, studies on model proteins have shown that substituting natural hydrophobic amino acids with their fluorinated counterparts can lead to enhanced resistance to thermal unfolding and chemical denaturation nih.govnih.gov. The CF₃ group's ability to closely mimic the shape of hydrocarbon side chains, while increasing buried hydrophobic surface area, is a key factor in this stabilization nih.gov. Furthermore, fluorination has been shown to stabilize β-sheet structures, which are critical for the integrity of many proteins, including therapeutic antibodies acs.org.

Specific studies have quantified these stabilizing effects. For example, in the Protein G B1 domain, the substitution of certain amino acids with fluorinated analogs resulted in increased stability, with GB1 showing stabilization of up to 0.35 kcal·mol⁻¹·residue⁻¹ upon introducing fluorine acs.org. Similarly, substituting valine with trifluorovaline in the protein NTL9 stabilized it by 1.44 kcal·mol⁻¹·residue⁻¹ at a buried β-sheet position acs.org. These findings highlight the potential of fluorinated amino acids, such as Fmoc-Met(CF₃)-OH, to engineer more robust and resilient peptide and protein constructs.

Table 1: Impact of Fluorination on Protein Stability

Protein/PeptideAmino Acid SubstitutionStabilization (kcal/mol/residue)Source Snippet
GB1Fluorine introductionUp to 0.35 acs.org
NTL9Val → Trifluorovaline1.44 acs.org

The trifluoromethyl group's steric bulk can also influence peptide conformation, potentially favoring cis-amide bonds and inducing β-turns, which can, in turn, increase cyclization yields in cyclic peptide synthesis iris-biotech.de.

Tuning Hydrophobicity and Lipophilicity for Membrane Interactions

The incorporation of fluorine atoms into amino acid side chains significantly alters their physicochemical properties, including hydrophobicity and lipophilicity mdpi.comresearchgate.net. The CF₃ group, characterized by its high electronegativity and unique electronic distribution, imparts a distinct "polar hydrophobicity" iris-biotech.de. This modification can lead to a substantial increase in the hydrophobicity of the amino acid residue, which can, in turn, influence peptide behavior in aqueous environments and interactions with biological membranes researchgate.netd-nb.info.

The precise impact of fluorination on hydrophobicity is dependent on the amino acid's identity and the specific position of the fluorine atoms researchgate.net. However, the substitution of a methyl group (-CH₃) with a trifluoromethyl group (-CF₃) in amino acid side chains often results in increased hydrophobicity researchgate.net. This altered hydrophobic profile can be exploited to modulate peptide membrane permeability and enhance interactions with lipid bilayers d-nb.info. Such tuning is crucial for designing peptides intended for cellular uptake, drug delivery systems, or membrane-associated biological processes.

Research exploring the hydrophobicity of various fluorinated amino acids, such as MfeGly, DfeGly, and TfeGly, has indicated that increasing the degree of fluorination directly impacts their hydrophobic nature chemrxiv.org. These systematic studies provide a basis for understanding how to rationally design peptides with specific partitioning behaviors and membrane interaction profiles by incorporating residues like Fmoc-Met(CF₃)-OH.

Design of Bioactive Peptides with Modulated Pharmacological Profiles As Research Tools

The derivatization of amino acid building blocks with fluorine, such as through the use of Fmoc-Met(CF₃)-OH, is a key strategy for designing bioactive peptides with improved pharmacological profiles iris-biotech.de. The presence of the CF₃ group can modulate a peptide's interaction with its biological targets, alter its pharmacokinetic properties, and enhance its resistance to enzymatic degradation, thereby increasing its efficacy and duration of action iris-biotech.denih.gov.

Beyond direct therapeutic applications, fluorinated amino acids are invaluable as research tools. The ¹⁹F nucleus is NMR-active and highly sensitive, making ¹⁹F NMR spectroscopy a powerful technique for probing protein structure, dynamics, and interactions iris-biotech.denih.gov. The incorporation of trifluoromethyl-methionine (tfmM) into proteins, for instance, via cell-free synthesis, allows for high-efficiency labeling and subsequent ¹⁹F NMR studies nih.govresearchgate.net. Such labeled proteins, like tfmM-modified Cyclophilin A (CypA), retain their native structure and function, enabling detailed investigations into substrate binding and enzymatic activity nih.govresearchgate.net. This approach significantly expands the scope of ¹⁹F NMR for studying protein behavior.

Furthermore, fluorinated amino acids can be used to fine-tune peptide-peptide interactions and control the assembly processes of peptides, which is critical for understanding and engineering protein function and interactions nih.gov.

Creation of Novel Biomaterials with Tailored Properties

Fluorinated peptides are emerging as a versatile class of building blocks for the development of advanced biomaterials mdpi.comnih.govnih.gov. By leveraging the unique properties of fluorine, such as altered hydrophobicity and the potential for specific fluorine-mediated interactions, researchers can direct the self-assembly of peptides into ordered nanostructures, microstructures, and macrosupramolecular scaffolds nih.govnih.gov. These fluorine-tailored peptide assemblies can exhibit enhanced biofunctionality, making them suitable for a wide range of biomedical applications, including drug delivery systems and antibacterial coatings nih.govnih.gov.

The degree of fluorination plays a crucial role in controlling peptide conformation and self-assembly behavior, influencing the formation of structures like peptide hydrogels chemrxiv.orgrsc.org. For example, increasing fluorination can promote peptide fibrillation and the subsequent formation of physical hydrogels under physiological conditions rsc.org. Molecular simulations have revealed that side-chain fluorination can modulate peptide-peptide interactions, leading to distinct self-organization behaviors chemrxiv.orgrsc.org. Additionally, fluorination can impact the mechanical properties of protein block copolymers, potentially promoting supramolecular association that leads to elastic network formation mdpi.com. The use of building blocks like Fmoc-Met(CF₃)-OH allows for the precise introduction of these fluorine-dependent properties into peptide-based materials.

Compound List

Fmoc-Met(CF₃)-OH

Fludrocortisone

Hexafluoroleucine (Hfl)

Leucine (Leu)

Pentafluorophenylalanine (Pff)

(S)-2-amino-4,4,4-trifluorobutyric acid (Atb)

(S)-5,5,5′,5′-tetrafluoroleucine (Qfl)

Trifluorovaline

(2S)-4-monofluoroethylglycine (MfeGly)

(2S)-4,4-difluoroethylglycine (DfeGly)

(2S)-4,4,4-trifluoroethylglycine (TfeGly)

Azidolysine

Allyloxycarbonyl (alloc)-protected lysine (B10760008)

Cyclophilin A (CypA)

N-terminal domain of HIV-1 capsid protein (HIV-1 CA-NTD)

Cyclosporine A (CsA)

Fmoc-Phe(4-CF₃)-OH

Fmoc-Phe(2-CF₃)-OH

Fmoc-Met-OH

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing peptides containing Fmoc-Met(CF3)-OH using solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : this compound is incorporated into peptides via standard Fmoc-SPPS protocols. Key steps include:

Resin Swelling : Pre-swollen resin (e.g., Rink amide) in DMF for 30 minutes.

Deprotection : Fmoc removal using 20% piperidine in DMF (2 × 5 minutes).

Coupling : Activate this compound with HBTU/HOBt (4 equiv) and DIEA (8 equiv) in DMF for 1–2 hours.

Wash Cycles : DMF and DCM washes between steps.
Post-synthesis, cleavage from the resin (e.g., TFA/TIPS/H2O) yields the crude peptide. This method aligns with protocols used for similar fluorinated amino acids in histone-derived peptide synthesis .

Q. How should this compound be purified post-synthesis, and what analytical techniques validate its purity?

  • Methodological Answer :

  • Purification : Semi-preparative reversed-phase HPLC (RP-HPLC) with a C18 column, using gradients of 0.1% TFA in water (solvent A) and 0.1% TFA in acetonitrile (solvent B). Optimal resolution is achieved at 0–50% B over 30 minutes .
  • Validation :
  • HPLC Purity : ≥99% purity confirmed via analytical RP-HPLC (e.g., 0–50% B gradient, retention time ~13.8 min) .
  • Mass Spectrometry : ESI-MS or MALDI-TOF to verify expected vs. observed mass (e.g., 1580.8 Da observed for a trifluoromethylated peptide) .

Q. What are the storage conditions to maintain the stability of this compound?

  • Methodological Answer :

  • Store at 2–30°C in a desiccator under inert gas (argon or nitrogen) to prevent oxidation and moisture absorption. Avoid prolonged exposure to light, as trifluoromethyl groups may degrade under UV .
  • Pre-dissolve in anhydrous DMF or DCM for immediate use in SPPS to minimize hydrolysis .

Advanced Research Questions

Q. How does the trifluoromethyl group in this compound influence its reactivity during peptide synthesis compared to non-fluorinated analogs?

  • Methodological Answer :

  • Steric Effects : The CF3 group increases steric hindrance, potentially slowing coupling efficiency. Optimize activation with HATU instead of HBTU for faster kinetics.
  • Electronic Effects : The electron-withdrawing CF3 group reduces nucleophilicity of the sulfur atom, mitigating unwanted oxidation to sulfoxide derivatives during synthesis. This contrasts with Fmoc-Met-OH, which readily oxidizes to Fmoc-Met(O)-OH under mild oxidizing conditions .

Q. What strategies can mitigate oxidative degradation of this compound during SPPS?

  • Methodological Answer :

  • Inert Atmosphere : Conduct synthesis under nitrogen/argon to exclude oxygen.
  • Antioxidants : Add 0.1 M ascorbic acid or 1% (v/v) TIPS to coupling solutions to scavenge free radicals.
  • Low-Temperature Handling : Store activated amino acid solutions at 4°C during prolonged synthesis steps.
    These measures are critical, as trifluoromethylated residues can still undergo slow oxidation under aggressive conditions (e.g., HOCl exposure), as observed in kinetic studies of related methionine derivatives .

Q. How can computational modeling predict the interaction kinetics of this compound with proteolytic enzymes?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to model the binding of CF3-Met-containing peptides to enzyme active sites (e.g., trypsin). The CF3 group’s hydrophobicity may enhance binding affinity compared to native methionine.
  • MD Simulations : Run molecular dynamics simulations (AMBER or GROMACS) to assess conformational stability and residence time in enzyme pockets.
  • Kinetic Parameters : Compare computed activation energies (e.g., ΔG‡) with experimental data from competitive kinetic assays, as demonstrated for HOCl reactions with methionine analogs .

Q. What are the challenges in characterizing this compound using mass spectrometry, and how can they be addressed?

  • Methodological Answer :

  • Fragmentation Complexity : The CF3 group induces atypical fragmentation patterns. Use high-resolution MS (HRMS) to distinguish isotopic clusters (e.g., 19F vs. 1H/12C).
  • Ion Suppression : Co-eluting impurities (e.g., residual TFA) may suppress ionization. Desalt samples via ZipTip C18 purification before MS analysis.
  • Quantification : Employ stable isotope-labeled internal standards (e.g., 13C-labeled this compound) for accurate LC-MS/MS quantification in complex matrices .

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